3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol
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Overview
Description
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol is a chemical compound belonging to the triphenylene family. Triphenylene derivatives are known for their unique spectroscopic and geometric features, making them valuable in various applications, including liquid crystals, supramolecular chemistry, and functional polymers .
Preparation Methods
The synthesis of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol typically involves the anodic treatment of catechol ketals followed by acidic hydrolysis. This electroorganic method is preferred due to its simplicity and the avoidance of toxic and expensive solvents like acetonitrile . The electrolysis is conducted in propylene carbonate, and the key to the method is the low solubility of the anodically trimerized product .
Chemical Reactions Analysis
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts in high oxidation states, such as molybdenum pentachloride, and electrochemical methods to induce oxidative trimerization . The major products formed from these reactions are typically other triphenylene derivatives with varying functional groups .
Scientific Research Applications
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol has a wide range of scientific research applications. In chemistry, it is used as a building block for discotic liquid crystals and supramolecular structures . In biology and medicine, its unique properties make it a candidate for use in fluorescent labels and functional polymers . Industrially, it is applied in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in self-organization processes, forming stable columnar phases in liquid crystalline materials . This self-organization is crucial for its applications in materials science and nanotechnology .
Comparison with Similar Compounds
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol can be compared to other triphenylene derivatives, such as 2,3,6,7,10,11-hexahydroxytriphenylene and 2,3,6,7,10,11-hexamethoxytriphenylene . While these compounds share a similar core structure, their functional groups and properties differ, making each unique for specific applications. For example, 2,3,6,7,10,11-hexahydroxytriphenylene is known for its use in electrochemical applications, while 2,3,6,7,10,11-hexamethoxytriphenylene is used in the synthesis of functional polymers .
Properties
CAS No. |
210841-10-4 |
---|---|
Molecular Formula |
C36H48O6 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
3,7,10-trihexoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C36H48O6/c1-4-7-10-13-16-40-34-22-28-25(19-31(34)37)26-20-32(38)35(41-17-14-11-8-5-2)23-29(26)30-24-36(33(39)21-27(28)30)42-18-15-12-9-6-3/h19-24,37-39H,4-18H2,1-3H3 |
InChI Key |
XNMLVUZNZUEODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCC)OCCCCCC)O)O |
Origin of Product |
United States |
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